molecular formula C11H22ClNO B6604756 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride CAS No. 2137735-96-5

1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride

Cat. No.: B6604756
CAS No.: 2137735-96-5
M. Wt: 219.75 g/mol
InChI Key: RPXBEBWGNVBGCB-UHFFFAOYSA-N
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Description

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride is an organic compound that belongs to the class of aliphatic amines It is a colorless solid that is highly soluble in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with cobalt or nickel catalysts is common to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-substituted cyclohexylamine derivatives.

Scientific Research Applications

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Cyclohexylamine: Shares a similar structure but lacks the dimethylpropan-1-one moiety.

    Hexahydroaniline: Another related compound with similar chemical properties.

Uniqueness: 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its unique combination of the cyclohexyl and dimethylpropan-1-one groups makes it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-11(2,3)10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBEBWGNVBGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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